molecular formula C6H8N2O B11925846 6-Amino-5-methyl-1H-pyridin-2-one

6-Amino-5-methyl-1H-pyridin-2-one

Cat. No.: B11925846
M. Wt: 124.14 g/mol
InChI Key: GBMYRRPPACHEER-UHFFFAOYSA-N
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Description

6-Amino-5-methyl-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by a six-membered ring containing nitrogen and oxygen atoms, along with an amino group and a methyl group. Pyridinones are known for their versatile applications in medicinal chemistry, serving as hydrogen bond donors and acceptors, and exhibiting various biological activities .

Preparation Methods

The synthesis of 6-Amino-5-methyl-1H-pyridin-2-one typically involves the following steps:

Chemical Reactions Analysis

6-Amino-5-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

6-Amino-5-methyl-1H-pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5-methyl-1H-pyridin-2-one involves its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to cross cell membranes easily, making it effective in various biological contexts .

Comparison with Similar Compounds

6-Amino-5-methyl-1H-pyridin-2-one can be compared with other pyridinone derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern that contributes to its unique biological activities and applications.

Properties

IUPAC Name

6-amino-5-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-3-5(9)8-6(4)7/h2-3H,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMYRRPPACHEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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